Acetamide, N-[2-(phenylethynyl)phenyl]-
Description
Structural Characterization and Molecular Properties
Molecular Geometry and Bonding Configuration
The molecule consists of a central benzene ring substituted at the 2-position with a phenylethynyl group and an acetamide functional group. The ethynyl spacer ($$-\text{C} \equiv \text{C}-$$) creates a linear geometry, enabling conjugation between the aromatic rings and the amide group. This conjugation stabilizes the molecule through delocalized $$\pi$$-electrons, as evidenced by computational studies.
Key bond lengths and angles derived from Density Functional Theory (DFT) calculations include:
- C≡C bond length : ~1.20 Å (typical for sp-hybridized carbons).
- C–N bond in acetamide : ~1.34 Å, indicating partial double-bond character due to resonance.
- Bond angles : The acetyl group adopts a trigonal planar geometry around the carbonyl carbon ($$\angle \text{C–C=O} \approx 120^\circ$$).
The steric hindrance from the ortho-substituted phenyl group imposes a non-coplanar arrangement between the benzene rings, reducing intermolecular $$\pi$$-stacking interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
$$^1\text{H}$$ NMR (400 MHz, CDCl$$_3$$):
- Aromatic protons : Resonances between $$\delta$$ 7.2–7.8 ppm (multiplet, 9H, Ar–H).
- Acetamide NH : A broad singlet at $$\delta$$ 8.3 ppm (1H, exchangeable with D$$_2$$O).
- Methyl group : A singlet at $$\delta$$ 2.1 ppm (3H, $$\text{COCH}_3$$).
$$^{13}\text{C}$$ NMR (100 MHz, CDCl$$_3$$):
- Carbonyl carbon : $$\delta$$ 169.5 ppm.
- Alkyne carbons : $$\delta$$ 89.2 ppm ($$\text{C} \equiv \text{C}$$) and $$\delta$$ 122.4 ppm (aryl-attached carbon).
- Aromatic carbons : Signals between $$\delta$$ 125–140 ppm.
Infrared (IR) and Raman Spectroscopy
IR (KBr, cm$$^{-1}$$) :
- Strong absorption at 1655 cm$$^{-1}$$ ($$ \nu_{\text{C=O}} $$).
- N–H stretch at 3300 cm$$^{-1}$$ (broad).
- C≡C stretch at 2100 cm$$^{-1}$$ (weak due to symmetry).
Raman spectroscopy highlights the ethynyl group’s vibrational mode at 2205 cm$$^{-1}$$ , consistent with triple-bond character.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-31G(d) level reveal:
- HOMO-LUMO gap : 4.3 eV, indicating moderate electronic stability.
- Electrostatic potential : High electron density localized on the carbonyl oxygen and ethynyl carbons.
Frontier Molecular Orbital Analysis
- HOMO : Localized on the phenylacetylene moiety, suggesting nucleophilic reactivity.
- LUMO : Concentrated on the acetamide group, favoring electrophilic interactions.
Properties
CAS No. |
26385-33-1 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[2-(2-phenylethynyl)phenyl]acetamide |
InChI |
InChI=1S/C16H13NO/c1-13(18)17-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3,(H,17,18) |
InChI Key |
DQFSUQYFFXVNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
- N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide (): Key Features: Contains a diazenyl group and electron-withdrawing cyano/nitro substituents. Applications: Used in dye chemistry and materials science due to strong intermolecular interactions in the crystalline state. Differentiator: The diazenyl group enables photoisomerization, unlike the rigid phenylethynyl group in the target compound .
Amino-Substituted Derivatives
- N-[2-(Diethylamino)ethyl]-2-phenylacetamide (): Key Features: Incorporates a diethylaminoethyl chain. Applications: Potential CNS activity due to tertiary amine functionality. Differentiator: Enhanced water solubility compared to the hydrophobic phenylethynyl group in the target compound .
- N-[2-(Ethylmethylamino)-5-nitrophenyl]acetamide (): Key Features: Combines ethylmethylamino and nitro groups. Reactivity: The nitro group directs electrophilic substitution, contrasting with the ethynyl group’s role in π-bond interactions .
Halogenated and Agrochemical Derivatives
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor, ):
- 2-Chloro-N-[2-[3-(diethylamino)phenyl]ethyl]acetamide (): Key Features: Chlorine and diethylamino groups. Synthesis: Requires multi-step alkylation, contrasting with the one-pot catalytic synthesis of the target compound .
Pharmacologically Active Analogs
- 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide (): Applications: Anti-inflammatory and analgesic agent. Differentiator: The thioxothiazolidinone ring enables hydrogen bonding, unlike the non-polar phenylethynyl group .
N-[3-[2-[4-(Octahydro-3-indolizinyl)phenyl]ethenyl]phenyl]acetamide ():
Table 1: Comparative Analysis of Key Acetamide Derivatives
Research Findings and Trends
- Reactivity : The phenylethynyl group in the target compound facilitates Au(I)-mediated cyclization (90% yield ), whereas chloroacetamides require nucleophilic substitution for agrochemical applications .
- Biological Activity: Amino-substituted derivatives (e.g., ) show enhanced bioavailability, while halogenated analogs prioritize environmental persistence .
Preparation Methods
Reaction Mechanism and Optimization
The Gold(I)-catalyzed method leverages the unique ability of gold complexes to activate alkynes for nucleophilic attack. In this approach, 2-(phenylethynyl)aniline reacts with acetyl chloride in the presence of triethylamine as a base. The reaction proceeds via a two-step mechanism:
-
Activation of the alkyne by the Gold(I) catalyst, forming a vinyl-gold intermediate.
-
Nucleophilic acyl substitution , where the amine group attacks the activated alkyne, followed by acetylation.
Key parameters include:
-
Catalyst loading : 5 mol% Ph₃PAuNTf₂.
-
Solvent : Dichloromethane (DCM) at room temperature.
-
Reaction time : 2 hours for complete conversion.
Purification via flash column chromatography (10% ethyl acetate/hexane) yields the product as a yellow solid with 79% isolated yield .
Advantages and Limitations
This method offers high regioselectivity and avoids harsh conditions. However, the reliance on expensive gold catalysts and chromatographic purification limits scalability for industrial applications.
Sonogashira Coupling Followed by Acylation
Synthetic Pathway
This two-step approach begins with a Sonogashira coupling between 2-iodoaniline and phenylacetylene , catalyzed by (Ph₃P)₂PdCl₂ and CuI . The reaction forms 2-(phenylethynyl)aniline with 85% yield . Subsequent acylation uses acetyl chloride under DCC/DMAP activation:
Reaction Conditions
Scalability Considerations
While effective for laboratory-scale synthesis, the need for palladium catalysts and multiple purification steps increases costs.
Direct Acylation of Preformed Amine
Single-Step Methodology
When 2-(phenylethynyl)aniline is available, direct acylation with acetyl chloride in the presence of triethylamine provides a streamlined route:
Operational Parameters
Industrial Feasibility
This method is cost-effective and avoids transition-metal catalysts, making it suitable for large-scale production. However, the availability of the starting amine remains a bottleneck.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Purification | Scalability |
|---|---|---|---|---|
| Gold(I)-Catalyzed | Ph₃PAuNTf₂ | 79% | Column Chromatography | Low |
| Sonogashira + Acylation | (Ph₃P)₂PdCl₂/CuI | 76% | Chromatography | Moderate |
| Direct Acylation | Triethylamine | 82% | Recrystallization | High |
Q & A
Basic Questions
Q. What are the established synthetic methodologies for Acetamide, N-[2-(phenylethynyl)phenyl]-, and what factors influence yield optimization?
- Methodological Answer :
- Chemo-enzymatic synthesis : Utilize a PdCu/CALB CLEA catalyst in a one-pot concurrent process to achieve enantioselective synthesis. Key parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., acetonitrile), and catalyst loading .
- Halogenation routes : Introduce bromoacetyl groups via nucleophilic substitution, as demonstrated in N-[4-(2-bromoacetyl)phenyl]acetamide synthesis. Optimize stoichiometry and reaction time to minimize byproducts .
- Base-mediated coupling : Employ weak bases like K₂CO₃ in acetonitrile to facilitate coupling reactions. Monitor progress via TLC and purify via solvent evaporation or filtration .
Q. Which spectroscopic techniques are most effective for structural elucidation of Acetamide derivatives, and how should data interpretation be approached?
- Methodological Answer :
- NMR spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions and acetamide backbone. Compare chemical shifts with reference databases (e.g., NIST Chemistry WebBook) .
- FTIR : Identify characteristic amide C=O stretches (~1650–1680 cm⁻¹) and phenylethynyl C≡C vibrations (~2200 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and stereochemistry for solid-state confirmation. Use single-crystal XRD data to validate computational models .
Q. What are the critical safety considerations and handling protocols for Acetamide derivatives during laboratory synthesis and storage?
- Methodological Answer :
- Personal protective equipment (PPE) : Use gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation via fume hoods or respirators .
- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Monitor for decomposition using periodic HPLC analysis .
- Waste disposal : Neutralize halogenated byproducts (e.g., bromoacetyl intermediates) before disposal, following institutional hazardous waste guidelines .
Advanced Questions
Q. How can chemo-enzymatic cascade processes be designed to improve stereoselectivity in the synthesis of Acetamide derivatives like N-[2-(phenylethynyl)phenyl]-acetamide?
- Methodological Answer :
- Catalyst design : Optimize PdCu/CALB CLEA catalyst ratios to enhance enantiomeric excess (e.g., 90% ee). Characterize catalyst stability via recycling experiments .
- Reaction engineering : Use flow chemistry to separate enzymatic and chemical steps, minimizing cross-reactivity. Adjust pH and temperature gradients to stabilize intermediates .
- Analytical validation : Employ chiral HPLC or polarimetry to quantify stereoselectivity. Cross-reference with computational docking studies to predict enzyme-substrate interactions .
Q. What strategies resolve discrepancies between computational predictions and experimental results in the biological activity assessment of Acetamide derivatives?
- Methodological Answer :
- Docking refinement : Re-parameterize force fields (e.g., AMBER or CHARMM) to better model phenylethynyl-π interactions. Validate using co-crystallized ligand data .
- Experimental validation : Perform dose-response assays (e.g., IC₅₀) to confirm computational predictions. Use statistical tools (e.g., Bland-Altman plots) to quantify bias .
- Meta-analysis : Compare results across multiple studies (e.g., pharmacological vs. biochemical assays) to identify confounding variables like solvent effects or protein purity .
Q. How do variations in catalytic systems impact the efficiency and selectivity of cross-coupling reactions in synthesizing phenylethynyl-substituted Acetamides?
- Methodological Answer :
- Catalyst screening : Test Pd-, Cu-, or Ni-based systems for Sonogashira coupling. Use Design of Experiments (DoE) to optimize ligand-metal ratios and reduce side reactions .
- Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to balance reaction rate and selectivity. Monitor via in-situ IR spectroscopy .
- Post-reaction analysis : Isolate and characterize byproducts (e.g., homocoupled alkynes) via GC-MS. Adjust catalyst poisoning strategies (e.g., adding triphenylphosphine) to suppress undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
